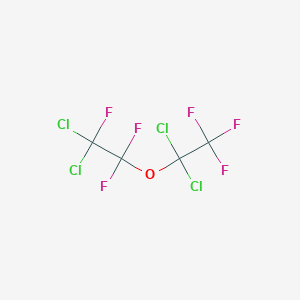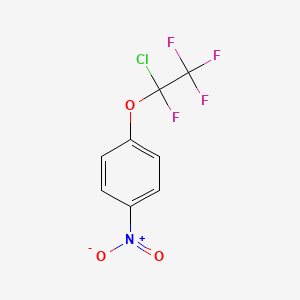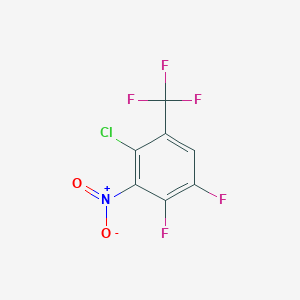
(2,2-Dichloro-1,1,1-trifluoro)-(2',2'-dichloro-1',1',2'-trifluro)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dichloro-1,1,1-trifluoro)-(2’,2’-dichloro-1’,1’,2’-trifluoro)ether is a chemical compound known for its unique structure and properties It is a halogenated ether, characterized by the presence of both chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1,1,1-trifluoro)-(2’,2’-dichloro-1’,1’,2’-trifluoro)ether typically involves halogenation reactions. One common method is the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
化学反応の分析
Types of Reactions
(2,2-Dichloro-1,1,1-trifluoro)-(2’,2’-dichloro-1’,1’,2’-trifluoro)ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(2,2-Dichloro-1,1,1-trifluoro)-(2’,2’-dichloro-1’,1’,2’-trifluoro)ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated ethers.
Biology: The compound is investigated for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,2-Dichloro-1,1,1-trifluoro)-(2’,2’-dichloro-1’,1’,2’-trifluoro)ether involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethane: A similar halogenated compound with comparable properties.
Dichlorotrifluoromethylmethane: Another related compound with a different halogenation pattern.
Uniqueness
(2,2-Dichloro-1,1,1-trifluoro)-(2’,2’-dichloro-1’,1’,2’-trifluoro)ether is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
1,1-dichloro-2-(1,1-dichloro-2,2,2-trifluoroethoxy)-1,2,2-trifluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6O/c5-1(6,9)4(13,14)15-2(7,8)3(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZQKUMYCSFQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(OC(C(F)(F)F)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)


